N-cycloheptyl-N'-{2-[(1H-indol-2-ylcarbonyl)amino]ethyl}ethanediamide
CAS No.:
Cat. No.: VC16339465
Molecular Formula: C20H26N4O3
Molecular Weight: 370.4 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C20H26N4O3 |
|---|---|
| Molecular Weight | 370.4 g/mol |
| IUPAC Name | N'-cycloheptyl-N-[2-(1H-indole-2-carbonylamino)ethyl]oxamide |
| Standard InChI | InChI=1S/C20H26N4O3/c25-18(17-13-14-7-5-6-10-16(14)24-17)21-11-12-22-19(26)20(27)23-15-8-3-1-2-4-9-15/h5-7,10,13,15,24H,1-4,8-9,11-12H2,(H,21,25)(H,22,26)(H,23,27) |
| Standard InChI Key | UMRIMEFZELPQKK-UHFFFAOYSA-N |
| Canonical SMILES | C1CCCC(CC1)NC(=O)C(=O)NCCNC(=O)C2=CC3=CC=CC=C3N2 |
Introduction
N-cycloheptyl-N'-{2-[(1H-indol-2-ylcarbonyl)amino]ethyl}ethanediamide is a synthetic organic compound that has garnered significant attention in the field of medicinal chemistry. This compound is characterized by its unique molecular structure, which includes a cycloheptyl group, an indole moiety, and an ethanediamide backbone. The presence of the indole ring suggests potential biological activity, as indole derivatives are known for their diverse pharmacological properties.
Synthesis
The synthesis of N-cycloheptyl-N'-{2-[(1H-indol-2-ylcarbonyl)amino]ethyl}ethanediamide typically involves multiple steps, including the formation of the indole derivative followed by coupling reactions to form the final amide structure. The process may involve various chemical reagents and conditions to ensure the formation of the desired molecular structure.
Potential Applications
This compound is primarily investigated for its potential therapeutic applications. Its unique structure, including the cycloheptyl group and the indole moiety, may confer distinct biological activities not found in other similar compounds.
Comparison with Similar Compounds
| Compound Name | Structural Features | Unique Aspects |
|---|---|---|
| Indomethacin | Indole ring with acetic acid derivative | Non-steroidal anti-inflammatory drug |
| 5-Methoxyindole | Methoxy group on indole | Potential psychoactive properties |
| N-(1H-Indol-3-yl)-N'-(4-methylphenyl)urea | Urea linkage with indole | Known for anti-tumor activity |
| N-cycloheptyl-N'-{2-[(1H-indol-2-ylcarbonyl)amino]ethyl}ethanediamide | Cycloheptyl group and ethanediamide backbone | Potential therapeutic applications due to unique structure |
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